1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Description
This compound is a hybrid heterocyclic molecule featuring a 2,3-dihydroindole moiety linked via a ketone-sulfanyl bridge to a 1,2,4-triazole ring substituted with ethyl and indol-3-yl groups. Its structural complexity arises from the integration of three pharmacologically significant motifs:
- Indole derivatives: Known for interactions with biological targets via π-π stacking and hydrogen bonding .
- 1,2,4-Triazole: Enhances metabolic stability and bioavailability in drug design .
Synthetic routes for analogous compounds (e.g., ) suggest that this molecule could be synthesized via nucleophilic substitution between a triazole-thiolate and α-halogenated ketone under alkaline conditions .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-2-26-21(17-13-23-18-9-5-4-8-16(17)18)24-25-22(26)29-14-20(28)27-12-11-15-7-3-6-10-19(15)27/h3-10,13,23H,2,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWUVZMPUMHAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Triazole Moiety: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling of Indole and Triazole: The final step involves coupling the indole and triazole moieties through a thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one: can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one , with the molecular formula and a molecular weight of 418.6 g/mol , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes indole and triazole moieties, which are known for their diverse biological activities. The presence of a sulfanyl group further enhances its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4OS |
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone |
| Purity | Typically 95% |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to the triazole and indole families. The compound has demonstrated significant activity against various bacterial strains:
- Staphylococcus aureus : It showed potent activity with a minimum inhibitory concentration (MIC) as low as 3.90 μg/mL against standard strains and even lower against methicillin-resistant strains (MRSA) .
- Escherichia coli : Moderate activity was noted against E. coli, indicating potential for broader antimicrobial applications .
- Candida albicans : The compound also exhibited antifungal properties, making it a candidate for treating fungal infections .
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation in certain cancer types, although further studies are required to establish specific mechanisms of action and therapeutic indices.
The biological activity is believed to stem from the compound's ability to interact with key biological targets such as enzymes involved in bacterial cell wall synthesis or pathways critical for cancer cell survival. Molecular docking studies have indicated strong binding affinities to targets associated with bacterial resistance mechanisms .
Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives of triazole compounds similar to the target compound and assessed their antimicrobial activities against common pathogens. The results indicated that modifications to the indole structure could enhance antimicrobial potency without significantly increasing cytotoxicity .
Study 2: Cytotoxicity Assessment
In vitro tests on human cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to assess temperature, solvent polarity, and catalyst loading (e.g., Cu(I) for CuAAC).
- Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (DMSO-d₆ or CDCl₃ as solvents).
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.
- X-ray crystallography : For unambiguous 3D structure determination. Use SHELXL for refinement, ensuring data collection at low temperatures (90–100 K) to minimize thermal motion .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer: Contradictions may arise from assay variability or compound stability. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Validate via IC₅₀ comparisons.
- Stability studies : Assess compound degradation in DMSO/PBS using HPLC over 24–72 hours.
- Dose-response curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to identify outliers .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). Validate with co-crystallized ligands.
- Molecular dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 50–100 ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., Cl, ethyl groups) on activity using Gaussian-based DFT calculations .
Advanced: How to analyze crystallographic data for this compound?
Answer:
Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure solution : Employ SHELXT for phase determination via intrinsic phasing.
Refinement : Refine parameters (atomic coordinates, displacement) with SHELXL. Apply restraints for disordered regions.
Validation : Check R-factor convergence (<5%), and validate geometry with PLATON .
Advanced: What are the safety protocols for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
- Toxicity assessment : Refer to analogs with acute toxicity data (e.g., LD₅₀ > 500 mg/kg in rodents) and comply with GHS Category 4 guidelines .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
Scaffold modification : Vary substituents (e.g., ethyl to methyl on triazole, indole substituents).
Activity assays : Test against target enzymes (e.g., fungal CYP51 for antifungals) using microbroth dilution (MIC determination).
Data analysis : Apply multivariate regression to correlate logP, steric bulk, and IC₅₀. Use PyMOL for binding pose visualization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
